4-phenyl-N-pyridin-4-ylbenzamide

STAT3 Inhibition Cancer Signaling High-Throughput Screening

4-Phenyl-N-pyridin-4-ylbenzamide (CAS 304882-40-4) is a biphenyl-4-carboxamide derivative characterized by an N-linked pyridin-4-yl substituent. With a molecular weight of 274.3 g/mol and a calculated XLogP3-AA of 3.3, it is a synthetic small molecule primarily cataloged as a biochemical research tool.

Molecular Formula C18H14N2O
Molecular Weight 274.3g/mol
CAS No. 304882-40-4
Cat. No. B370786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-pyridin-4-ylbenzamide
CAS304882-40-4
Molecular FormulaC18H14N2O
Molecular Weight274.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
InChIInChI=1S/C18H14N2O/c21-18(20-17-10-12-19-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,19,20,21)
InChIKeyANWLWGXHARUECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-N-pyridin-4-ylbenzamide (CAS 304882-40-4): Procurement-Ready Biochemical Profile


4-Phenyl-N-pyridin-4-ylbenzamide (CAS 304882-40-4) is a biphenyl-4-carboxamide derivative characterized by an N-linked pyridin-4-yl substituent [1]. With a molecular weight of 274.3 g/mol and a calculated XLogP3-AA of 3.3, it is a synthetic small molecule primarily cataloged as a biochemical research tool [1]. The compound has been identified in high-throughput screening campaigns as a ligand for Signal Transducer and Activator of Transcription 3 (STAT3), with confirmed in vitro affinity [2]. This entry serves as a baseline for scientists and procurement specialists evaluating this specific heterocyclic amide scaffold.

Procurement Risk: Why a Regioisomeric N-Pyridinylbenzamide Cannot Substitute for 304882-40-4


The position of the pyridine nitrogen on the amide substituent dictates this compound's biological signature. In the broader class of N-pyridinylbenzamides, the 2-pyridinyl and 3-pyridinyl isomers are heavily associated with histone deacetylase (HDAC) inhibition profiles [1]. In contrast, the 4-pyridinyl orientation in 4-Phenyl-N-pyridin-4-ylbenzamide steers its interaction away from HDAC targets, with archival screening data instead demonstrating direct engagement with the STAT3 protein [2]. Generic substitution at the procurement stage—selecting a positional isomer without verifying the nitrogen orientation—carries a high risk of acquiring a compound with a completely divergent biological target profile, making target-specific experimental outcomes non-reproducible.

Quantitative Comparator Analysis: 4-Phenyl-N-pyridin-4-ylbenzamide vs. In-Class Analogs


STAT3 Binding Affinity: Direct Biochemical Evidence for 304882-40-4 vs. HDAC-Targeted Isomers

Unlike the 2-pyridinyl regioisomers, which are patented as HDAC inhibitors, 4-Phenyl-N-pyridin-4-ylbenzamide demonstrates measurable, albeit low-micromolar, in vitro affinity for the STAT3 protein. This distinct target engagement is supported by quantitative IC50 data from two independent screening centers [1][2].

STAT3 Inhibition Cancer Signaling High-Throughput Screening

Target Class Selectivity: STAT3 Engagement Over HDAC Inhibition

The patent literature explicitly defines N-phenyl-4-pyridin-2-yl-benzamide derivatives as potent HDAC inhibitors [1]. The target compound, 4-Phenyl-N-pyridin-4-ylbenzamide, is absent from these HDAC inhibitor patents, while appearing in a STAT3-focused bioassay deposit [2]. This demonstrates a functional divergence driven solely by the position of the single endocyclic nitrogen atom.

Drug Selectivity Epigenetics JAK/STAT Pathway

Physicochemical Profile: Baseline Properties for a Non-HDAC Benzamide Scaffold

The compound's computed physicochemical properties, including a relatively low molecular weight (274.3 g/mol), moderate lipophilicity (XLogP3-AA = 3.3), and a low number of hydrogen bond donors (1) and acceptors (2), position it as a fragment-like or low molecular weight lead-like scaffold [1]. When compared to larger, more complex benzamide HDAC inhibitors such as Entinostat (MS-275, molecular weight ~376.4 g/mol) or CI994 (N-acetyldinaline, molecular weight ~274.3 g/mol but with a distinct substitution pattern), 4-Phenyl-N-pyridin-4-ylbenzamide offers a simpler, more synthetically tractable biphenyl-pyridine framework.

Medicinal Chemistry Lead Optimization Drug-like Properties

Where 4-Phenyl-N-pyridin-4-ylbenzamide (304882-40-4) Provides Proven Scientific Utility


Chemical Probe for STAT3-Dependent Signaling Studies (Confirmed Target Engagement)

This compound is directly applicable as a validated, though weak, STAT3 ligand in in vitro biochemical assays. Research groups investigating STAT3-mediated transcriptional activity, particularly in hematological cancer models, can use this compound (IC50 = 2.16–6.43 µM) as a reference inhibitor in primary screening or as a scaffold for hit-to-lead optimization campaigns focused on the STAT3 SH2 domain. Its procurement is justified by publicly deposited, quantitative target engagement data from two independent screening centers [1][2].

Selectivity Control for HDAC Inhibitor Research Programs

Due to its structural similarity to the 2-pyridinyl benzamide class of HDAC inhibitors, 4-Phenyl-N-pyridin-4-ylbenzamide serves as an essential negative control or selectivity panel compound. Since its regioisomeric counterpart exhibits potent HDAC inhibition, this compound allows researchers to experimentally decouple STAT3-mediated effects from HDAC-mediated effects in cellular phenotypic assays, ensuring that observed biological outcomes are target-specific rather than class-driven [1].

Medicinal Chemistry Core Scaffold for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 274.3 g/mol and acceptable drug-like properties (low HBD/HBA counts, moderate lipophilicity), the compound is an ideal starting fragment for FBDD libraries. Its biphenyl-pyridine core offers multiple vectors for synthetic elaboration while maintaining a low molecular complexity profile. Researchers can procure this scaffold to build focused libraries targeting protein-protein interaction interfaces beyond HDAC enzymes, leveraging its clean structural distinction from the heavily patented 2-pyridinyl space [2].

Agrochemical Lead Discovery: N-(4-Pyridyl) Benzamide Scaffold

The core N-(4-pyridyl) benzamide motif is explicitly claimed in patents for pest control agents with high activity spectra [1]. As a specific embodiment of this class, 4-Phenyl-N-pyridin-4-ylbenzamide can be used as a foundational intermediate in the synthesis and screening of novel agrochemical leads, supporting industrial research into non-pharmaceutical applications of this heterocyclic amide scaffold.

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